REACTION_CXSMILES
|
[CH:1](S(C)(=O)=O)=[CH2:2].BrBr.N12CCCN=C1CCCCC2.[OH:20][C:21]1[C:22](=[O:32])[C:23]2[C:28]([C:29](=[O:31])[CH:30]=1)=[CH:27][CH:26]=[CH:25][CH:24]=2>ClCCl>[O:20]1[CH:2]=[CH:1][C:30]2[C:29](=[O:31])[C:28]3[C:23]([C:22](=[O:32])[C:21]1=2)=[CH:24][CH:25]=[CH:26][CH:27]=3
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C(=C)S(=O)(=O)C
|
Name
|
|
Quantity
|
7.9 g
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
7.5 g
|
Type
|
reactant
|
Smiles
|
N12CCCCCC2=NCCC1
|
Name
|
|
Quantity
|
8.2 g
|
Type
|
reactant
|
Smiles
|
OC=1C(C2=CC=CC=C2C(C1)=O)=O
|
Name
|
|
Quantity
|
7.5 g
|
Type
|
reactant
|
Smiles
|
N12CCCCCC2=NCCC1
|
Type
|
CUSTOM
|
Details
|
while stirring vigorously
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed for 6 hours
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
evaporated to sticky residue
|
Type
|
TEMPERATURE
|
Details
|
To the residue solution in 150 mL of tetrahydrofitran cooled in ice bath
|
Type
|
STIRRING
|
Details
|
The reaction mixture was further stirred for 30 minutes in ice bath
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
The mixture was reflux for 6 hours
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
evaporated to sticky residue
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in 300 mL of dichloromethane
|
Type
|
WASH
|
Details
|
washed with 300 mL of water, 300 mL of 2% aqueous citric acid solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
successively, and dried with 30 grams of anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The naphtho[2,3-b]furan-4,9-dione product was purified with silica gel column
|
Type
|
WASH
|
Details
|
as elution solvent
|
Name
|
|
Type
|
product
|
Smiles
|
O1C2=C(C=C1)C(C1=CC=CC=C1C2=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.3 g | |
YIELD: PERCENTYIELD | 25% | |
YIELD: CALCULATEDPERCENTYIELD | 24.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |